Product packaging for Elaeocarpusin(Cat. No.:CAS No. 102382-31-0)

Elaeocarpusin

Cat. No.: B217726
CAS No.: 102382-31-0
M. Wt: 1110.8 g/mol
InChI Key: DGXJNCUJVTXKLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Elaeocarpusin ( 102382-31-0) is a novel hydrolysable ellagitannin first isolated from the leaves of Elaeocarpus sylvestris var. ellipticus . It is characterized by a unique structural feature in which a dehydrohexahydroxydiphenoyl group, likely derived from the condensation of a hexahydroxydiphenoyl group and dehydroascorbic acid, is attached to the 2,4-positions of 1- O -galloyl-3,6-( R -hexahydroxydiphenoyl-D-glucopyranose (corilagin) . The compound has a molecular formula of C 47 H 34 O 32 and a molecular weight of 1110.77 g/mol . This compound is of significant interest in immunological and pharmacological research due to its potent anti-allergic and anti-inflammatory properties. Studies demonstrate that this compound effectively inhibits mast cell-mediated allergic inflammation . Its primary mechanism of action involves suppressing mast cell degranulation, a critical step in allergic responses, by significantly reducing the release of key mediators such as histamine and β-hexosaminidase . This effect is achieved through the reduction of intracellular calcium levels . Furthermore, this compound markedly decreases the expression of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and IL-4, in activated mast cells . This inhibitory activity is linked to the suppression of phosphorylation in key signaling molecules like Fyn, Lyn, Syk, and Akt, and the subsequent inhibition of nuclear factor-κB (NF-κB) nuclear translocation . The efficacy of this compound has been confirmed in vivo, where it reduced immunoglobulin E-mediated passive cutaneous anaphylaxis (PCA) in a dose-dependent manner and attenuated symptoms of active systemic anaphylaxis (ASA), such as hypothermia and histamine release . These properties make it a valuable candidate for research into the mechanisms and treatment of allergic inflammatory diseases.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C47H34O32 B217726 Elaeocarpusin CAS No. 102382-31-0

Properties

CAS No.

102382-31-0

Molecular Formula

C47H34O32

Molecular Weight

1110.8 g/mol

IUPAC Name

(3,6a,9',10',11',14',15',16',30',31',35',36'-dodecahydroxy-2',5,7',19',27',40'-hexaoxospiro[3,3a-dihydro-2H-furo[3,2-b]furan-6,38'-3,6,20,23,26,37,41-heptaoxanonacyclo[34.2.2.18,12.132,35.01,34.04,22.05,25.013,18.028,33]dotetraconta-8,10,12(42),13,15,17,28,30,32-nonaene]-24'-yl) 3,4,5-trihydroxybenzoate

InChI

InChI=1S/C47H34O32/c48-14-1-9(2-15(49)25(14)56)36(61)77-40-33-32-30(19(72-40)8-70-37(62)11-4-16(50)26(57)28(59)21(11)10-3-13(39(64)73-32)24(55)29(60)23(10)54)75-41(65)43-6-20(53)45(67,79-44(43)42(66)76-35-18(52)7-71-47(35,44)69)46(68)34(43)22-12(38(63)74-33)5-17(51)27(58)31(22)78-46/h1-5,18-19,30,32-35,40,48-52,54-60,67-69H,6-8H2

InChI Key

DGXJNCUJVTXKLQ-UHFFFAOYSA-N

SMILES

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)(C3(C(=O)O2)C45CC(=O)C(O3)(C6(C4C7=C(O6)C(=C(C=C7C(=O)OC8C9C(C(COC(=O)C1=CC(=C(C(=C1C1=CC(=C(C(=C1O)O)O)C(=O)O9)O)O)O)OC8OC(=O)C1=CC(=C(C(=C1)O)O)O)OC5=O)O)O)O)O)O)O

Synonyms

Elaeocarpusin

Origin of Product

United States

Natural Occurrence and Isolation Methodologies

Botanical Origin of Elaeocarpusin

This compound has been identified in several plant species across different families. ontosight.ai Its discovery is primarily linked to the genera Elaeocarpus and Geranium.

The compound was first isolated from Elaeocarpus sylvestris var. ellipticus, establishing this species as a primary natural source. rsc.org E. sylvestris, an evergreen tree, is distributed throughout tropical and subtropical regions of Asia, including southern China, Japan, Taiwan, and Korea. wikipedia.orgfrontiersin.org The leaves of the plant are the principal material used for the extraction of this compound. rsc.orgnih.gov

Research has shown that E. sylvestris contains a variety of other tannins, with this compound co-existing alongside compounds such as 1-O-galloyl-3,6-(R)-hexahydroxydiphenoyl-D-glucopyranose (corilagin). wikipedia.orgalchetron.com The structure of this compound is characterized as a novel ellagitannin where a unique acid ester group, likely formed from the condensation of a hexahydroxydiphenoyl group and dehydroascorbic acid, is attached to the corilagin (B190828) core. rsc.orgwikipedia.org

This compound is also a notable constituent of Geranium thunbergii, a perennial herb found in Japan, China, and the Korean Peninsula. jst.go.jpnii.ac.jp This plant, known in Japanese folk medicine as "Genno-shoko," is rich in tannins, which can constitute a significant portion of the dry weight of its leaves. nii.ac.jpresearchgate.net

Studies have demonstrated the co-occurrence of this compound and Geraniin (B209207) within G. thunbergii. jst.go.jpjst.go.jp This has led to the hypothesis that this compound may serve as a biosynthetic precursor or intermediate in the formation of Geraniin. jst.go.jpresearchgate.net Further research has identified other related hydrolyzable tannins in this species, such as furosin, didehydrogeraniin, and furosinin. researchgate.net The presence of this compound (also referred to as ascorgeraniin in some literature) highlights the complex tannin profile of the Geranium genus. researchgate.netthieme-connect.com

Table 1: Primary Botanical Sources of this compound

Plant SpeciesFamilyPrimary Plant Part UsedKey Co-occurring Tannins
Elaeocarpus sylvestrisElaeocarpaceaeLeavesCorilagin, 1,2,3,4,6-penta-O-galloyl-beta-D-glucose
Geranium thunbergiiGeraniaceaeAerial parts, LeavesGeraniin, Corilagin, Furosin, Dehydrogeraniin

Elaeocarpus sylvestris Species

Advanced Chromatographic and Spectroscopic Techniques in this compound Isolation

The isolation of this compound from its natural botanical sources is a multi-step process that relies on a combination of extraction and purification techniques, primarily centered around chromatography and confirmed by spectroscopy.

The general procedure begins with the extraction from dried and powdered plant material, typically the leaves. nih.govresearchgate.net A common method involves using an acetone-water mixture as the solvent at room temperature. nih.gov The resulting crude extract is then concentrated under reduced pressure to remove the solvent and filtered to remove chlorophyll (B73375) and other precipitates. nih.gov

The subsequent purification stages employ various chromatographic methods to separate this compound from the complex mixture of other phytochemicals. utupub.fiiipseries.org

Column Chromatography: This is a foundational technique for the initial fractionation of the extract. The concentrated extract is applied to a column packed with a specific resin. Common stationary phases used for tannin separation include Sephadex LH-20 and MCI-gel CHP-20P. nih.gov Elution is typically performed with water followed by increasing concentrations of an organic solvent like methanol (B129727) to separate fractions based on polarity and size. nih.gov

Reverse-Phase Chromatography: For further purification, reverse-phase chromatography is often utilized. This can be in the form of open-column chromatography or, more commonly, High-Performance Liquid Chromatography (HPLC). researchgate.net Using a C18-packed column, compounds are separated based on their hydrophobicity, which is effective in separating closely related ellagitannins like this compound, Geraniin, and Corilagin. researchgate.net

Preparative Chromatography: To obtain pure this compound in sufficient quantities for structural analysis, preparative HPLC or preparative Thin-Layer Chromatography (TLC) are employed. researchgate.netiipseries.org These methods allow for the isolation of individual compounds from the most enriched fractions identified during analytical HPLC or TLC monitoring. jsmcentral.org

Once a highly pure sample is isolated, its chemical structure is elucidated and confirmed using advanced spectroscopic techniques. ontosight.ai

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the complex structure of this compound. One-dimensional (¹H NMR) and two-dimensional (2D NMR) experiments, such as COSY, HSQC, and HMBC, are used to assign all proton and carbon signals and establish the connectivity between different parts of the molecule. researchgate.net

Mass Spectrometry (MS): This technique is used to determine the precise molecular weight and elemental composition of the compound. ontosight.airesearchgate.net Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly useful as it can identify impurities like Corilagin and this compound in Geraniin samples during the purification process. researchgate.net

X-ray Crystallography: In seminal studies, X-ray analysis of the isolated compound provided definitive proof of its three-dimensional structure and stereochemistry. rsc.org

Table 2: Methodologies in this compound Isolation and Characterization

TechniquePurposeSpecific Application Examples
Solvent ExtractionInitial recovery of compounds from plant materialExtraction of E. sylvestris leaves with an acetone-water mixture.
Column ChromatographyFractionation of crude extractSeparation on Sephadex LH-20, MCI-gel CHP-20P, or Diaion HP20SS columns. nih.govmdpi.com
High-Performance Liquid Chromatography (HPLC)High-resolution separation and purificationAnalytical and preparative modes using reverse-phase C18 columns. iipseries.orgresearchgate.net
Thin-Layer Chromatography (TLC)Monitoring fraction purity and compound separationQualitative analysis of fractions before combining them for further purification. researchgate.netjsmcentral.org
Nuclear Magnetic Resonance (NMR)Complete structure elucidation¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) for signal assignment. researchgate.net
Mass Spectrometry (MS)Molecular weight and formula determinationIdentification of impurities and confirmation of molecular formula. researchgate.net
X-ray AnalysisDefinitive structural confirmationDetermination of the absolute configuration of the molecule. rsc.org

Biosynthetic Pathways and Precursor Metabolism

Proposed Biogenetic Mechanisms for Elaeocarpusin Formation

Several mechanisms for the biogenesis of this compound have been proposed based on its structure and its relationship with other co-occurring tannins. One plausible pathway involves a Michael-type addition reaction. nih.gov Structurally, this compound can be viewed as an adduct of geraniin (B209207) and ascorbic acid. cam.ac.uk One straightforward hypothesis for its formation is the simple nucleophilic addition of ascorbate (B8700270) to the dehydrohexahydroxydiphenoyl (DHHDP) group's cyclohexenone moiety present in geraniin. nih.gov

An alternative biosynthetic pathway has been proposed by Nishioka and colleagues. nih.govresearchgate.net This hypothesis posits that this compound is actually an intermediate in the biosynthesis of geraniin. nih.govresearchgate.net In this proposed mechanism, the hexahydroxydiphenoyl (HHDP) group, acting as a nucleophile, attacks dehydroascorbate. nih.gov This is followed by an enzymatic dehydrogenation of the HHDP esters to produce the dehydro-form found in geraniin. nih.gov The co-occurrence of this compound and geraniin in Geranium thunbergii and the successful enzymatic transformation of this compound into geraniin lend support to this alternative view. jst.go.jp The structural similarity of the related compound jolkinin to this compound also suggests a biogenesis involving condensation between geraniin and ascorbic acid. acs.orgresearchgate.netnih.gov

Elucidation of Geraniin as a Key Biosynthetic Precursor

Geraniin is widely recognized as a central molecule in the biogenesis of this compound. cam.ac.uk It is the dominant ellagitannin in many plants where this compound or related compounds are found, such as Euphorbia jolkinii. acs.orgnih.gov The most direct evidence for its role as a precursor is the successful laboratory synthesis of this compound by the simple incubation of geraniin with L-ascorbic acid. nih.govcam.ac.uk This biomimetic synthesis, which involves the condensation of the two molecules, is considered to mirror the natural biosynthetic route. researchgate.net

While the formation of this compound from geraniin is chemically established, the precise sequence in planta remains a subject of discussion. cam.ac.uk As noted previously, some research suggests this compound is an intermediate that is subsequently converted to geraniin. nih.govjst.go.jp This is supported by experiments demonstrating the enzymatic conversion of this compound to geraniin. jst.go.jp Regardless of the exact order, the biosynthetic link is undeniable, with geraniin being the key ellagitannin from which the unique structure of this compound is derived. cam.ac.ukacs.org

Role of Ascorbic Acid in this compound Biogenesis

Ascorbic acid (Vitamin C) plays a crucial and direct role in the formation of this compound. nih.gov The elaeocarpusinoyl group, a distinctive feature of the molecule, is derived from the addition of L-ascorbic acid to the DHHDP group of geraniin. acs.orgresearchgate.net The molecule's structure is essentially a geraniin core covalently bonded to an ascorbyl moiety. nih.gov

The reaction can proceed via two proposed routes involving ascorbic acid. In the first, ascorbate acts as a nucleophile, attacking the DHHDP group in geraniin. nih.gov In the second, alternative proposal, it is the oxidized form of ascorbic acid, dehydroascorbic acid, that acts as an electrophile. nih.gov In this scenario, dehydroascorbic acid is attacked by the HHDP group, which is a precursor to the DHHDP group. nih.gov It has also been suggested that dehydroascorbic acid may act as a co-enzyme in the oxidative metabolism of the HHDP group to the dehydro-group characteristic of geraniin, with this compound being a key intermediate in this transformation. jst.go.jp

Enzymatic and Non-Enzymatic Condensation Reactions in planta

The formation of this compound involves a condensation reaction, where two molecules combine with the loss of a smaller molecule, such as water. wikipedia.org Evidence suggests that this crucial step can occur both non-enzymatically and with enzymatic catalysis in plants.

The fact that this compound can be synthesized through the simple incubation of geraniin and ascorbic acid in the lab indicates that a non-enzymatic condensation is chemically feasible. nih.gov This type of reaction, which may involve the functional groups of the molecules reacting under specific acidic or basic conditions, is common in organic chemistry. wikipedia.org However, processes within a living plant are often precisely controlled by enzymes. Research has shown that the dehydroxydiphenol ester group in compounds like geraniin is believed to be produced via the enzymatic dehydrogenation of HHDP esters. nih.gov Furthermore, the specific enzymatic transformation of this compound into geraniin has been demonstrated in extracts from Geranium thunbergii, confirming that enzymes play a role in the biosynthesis and metabolism of these related tannins in planta. jst.go.jp

Oxidative Coupling Processes in Ellagitannin Biosynthesis

This compound belongs to the ellagitannin family, a class of compounds defined by the presence of a hexahydroxydiphenoyl (HHDP) group or its oxidized derivatives. cam.ac.uknih.gov The biosynthesis of this entire class of molecules is fundamentally reliant on oxidative coupling processes. researchgate.net The generally accepted biogenetic pathway begins with the oxidative coupling of two galloyl groups, which are themselves attached to a glucose core, typically pentagalloylglucose (B1669849) (PGG). nih.govresearchgate.net This intramolecular C-C bond formation creates the characteristic HHDP unit. researchgate.net

Further oxidation of the HHDP group leads to the dehydrohexahydroxydiphenoyl (DHHDP) group, which is a key structural component of geraniin and, subsequently, this compound. researchgate.netnih.gov The precise chemical mechanisms for the formation of HHDP and DHHDP units in vivo are still under active investigation. acs.org However, it is understood that these phenolic oxidative coupling reactions are central to the biosynthesis of the entire ellagitannin family, including the direct precursors to this compound. cam.ac.ukacs.org

Chemical Synthesis Approaches to Elaeocarpusin and Structural Analogs

Total Synthesis Strategies for Complex Ellagitannins

The total synthesis of complex ellagitannins like elaeocarpusin is a significant undertaking due to the dense stereochemical information and the presence of multiple reactive hydroxyl groups. Strategies often revolve around the controlled formation of the characteristic biaryl linkages and the esterification of a central glucose core. acs.org The synthesis of these molecules is complicated by their unique three-dimensional structures and the need for often extensive protection and deprotection sequences to differentiate the numerous hydroxyl groups. acs.org

A prominent strategy for forging the sterically hindered biaryl bonds found in ellagitannins is the intramolecular oxidative coupling of organocuprates. cam.ac.ukthieme-connect.com This methodology has been explored in studies directed toward the synthesis of this compound and has been successfully applied in the total synthesis of other complex ellagitannins, such as sanguiin H-5. cam.ac.ukthieme-connect.comnih.gov

The general approach involves a sequence of halogen-metal exchange on aryl halide precursors, followed by transmetallation with a copper salt to form an intermediate diarylcuprate. Subsequent oxidation induces an intramolecular C-C bond formation, yielding the desired biaryl system. cam.ac.uk This method is particularly powerful for creating strained medium-sized rings, like the ten-membered hexahydroxydiphenoyl (HHDP) core common in many ellagitannins. cam.ac.ukthieme-connect.com

Key research findings in the context of ellagitannin synthesis include:

Diastereoselectivity: The organocuprate oxidation can proceed with high atropdiastereoselectivity, which is crucial for establishing the correct (S)- or (R)-configuration of the biaryl axis. cam.ac.uk

Functional Group Tolerance: The use of organomagnesium or organozinc intermediates, rather than more reactive organolithiums, allows for greater tolerance of sensitive functional groups like esters, which are ubiquitous in ellagitannin structures. cam.ac.uk

Substrate Requirements: Studies have shown that for the successful cyclization to form the HHDP group, the presence of free hydroxyl groups on the gallic acid-derived moieties is often necessary to facilitate the reaction. This requirement adds steps to the synthetic sequence, as protecting groups must be selectively removed before coupling and potentially reintroduced later. cam.ac.uk

In studies towards this compound, this methodology was envisioned to construct the challenging medium-ring biaryl HHDP core through direct C-C bond coupling. cam.ac.ukresearchgate.net

Another major strategy for assembling ellagitannins is the double esterification of a pre-formed, axially chiral HHDP diacid with a suitably protected polyol, typically a derivative of D-glucose. worldscientific.com This approach circumvents the often-challenging intramolecular aryl coupling step on a complex, fully assembled galloylated glucose scaffold.

Two primary strategies have been developed for ellagitannin synthesis:

Method A: Double esterification of a protected hexahydroxydiphenic acid with a diol derivative of D-glucopyranose. worldscientific.com

Method B: Esterification of a protected gallic acid with a glucose derivative, followed by an intramolecular coupling of the galloyl residues. worldscientific.com

The double esterification approach (Method A) can be more convergent but relies on the successful preparation of the chiral HHDP building block. worldscientific.com The efficiency of the esterification itself is critical, especially when dealing with sterically hindered secondary alcohols on the glucose core. Reagents like 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) are often employed to facilitate the formation of these sterically demanding ester linkages under mild conditions. frontiersin.org The selective esterification of polyhydroxy compounds like glucose derivatives remains a significant challenge, often requiring multiple protection and deprotection steps to achieve the desired regioselectivity. acs.org

Application of Organocuprate Oxidation Methodologies

Biomimetic Synthesis of this compound from Precursors

A noteworthy achievement in the study of this compound is its biomimetic synthesis, which mimics the proposed biosynthetic pathway. researchgate.netnih.gov Researchers have successfully synthesized this compound through the direct condensation of its natural precursors: geraniin (B209207) and ascorbic acid (Vitamin C). researchgate.netnih.govdntb.gov.ua

This synthesis is typically achieved by incubating geraniin with ascorbic acid in an aqueous medium. nih.govmdpi.com This straightforward reaction provides strong evidence for the biosynthetic origin of the ascorbic acid-derived moiety in this compound. researchgate.net While this method provides access to the natural product, it depends on the availability of geraniin, which must be isolated from natural sources. nih.gov This biomimetic route underscores a plausible pathway for the formation of this compound in plants. researchgate.netnih.gov

Synthetic Challenges in Constructing the this compound Scaffold

The synthesis of the this compound scaffold is fraught with significant challenges, stemming from its dense functionality, stereochemical complexity, and inherent structural strain.

Key synthetic hurdles include:

Construction of the Strained HHDP Core: The hexahydroxydiphenoyl (HHDP) group, when attached to the 2,3-positions of the glucose core, forms a strained 10-membered ring. The creation of this medium ring system is entropically disfavored and represents a major synthetic obstacle. cam.ac.uk

Control of Atropisomerism: The biaryl C-C bond of the HHDP moiety is chiral. A crucial challenge is to control the stereochemistry of this bond formation to selectively produce the naturally occurring (S)-atropoisomer. cam.ac.uk

Formation of the C-Glycosidic Linkage: Unlike many ellagitannins, this compound contains a C-glycosidic bond within its structure. The stereoselective formation of this type of bond is a well-known challenge in carbohydrate chemistry.

Instability of Intermediates: The dehydrohexahydroxydiphenoyl (DHHDP) group present in this compound is an oxidized form of the more common HHDP group and can be susceptible to further oxidation or rearrangement under certain reaction conditions. thieme-connect.com

These challenges mean that despite the development of powerful synthetic methods, the total synthesis of this compound remains an unsolved problem in organic chemistry, highlighting the formidable complexity of this class of natural products. cam.ac.ukthieme-connect.com

Mechanistic Elucidation of Elaeocarpusin S Biological Activities in Preclinical Models

Anti-allergic and Anti-inflammatory Mechanistic Pathways

Research into elaeocarpusin has revealed several mechanistic pathways through which it exerts its anti-allergic and anti-inflammatory effects. These pathways primarily involve the inhibition of mast cell activation and the subsequent downstream signaling cascades that lead to the release of inflammatory mediators. researchgate.netnih.gov

This compound has been shown to suppress the degranulation of mast cells, a critical event in the early phase of allergic reactions. frontiersin.orgnih.gov In preclinical studies using various mast cell types, including rat basophilic leukemia cells (RBL-2H3) and primary cultured peritoneal mast cells (RPMCs), this compound inhibited the release of key degranulation markers. researchgate.netnih.gov The compound effectively reduced the secretion of pre-formed mediators such as histamine (B1213489) and β-hexosaminidase from activated mast cells in a concentration-dependent manner. researchgate.netnih.gov This suppression of mediator release indicates a stabilizing effect on mast cell granules. researchgate.netnih.gov

Table 1: Effect of this compound on Mast Cell Degranulation Markers

Cell LineDegranulation MarkerObserved EffectCitation
RBL-2H3 CellsHistamineReduced release researchgate.net
RBL-2H3 Cellsβ-hexosaminidaseReduced release in a concentration-dependent manner researchgate.netnih.govnih.gov
RPMCs (Rat Peritoneal Mast Cells)HistamineInhibitory effect on release researchgate.net
BMMCs (Bone Marrow-Derived Mast Cells)β-hexosaminidaseReduced release researchgate.net
HMC-1 (Human Mast Cells)HistamineInhibitory effect on release researchgate.net

The inhibitory action of this compound on mast cell degranulation is closely linked to its ability to modulate intracellular calcium signaling. researchgate.netnih.gov An increase in intracellular calcium concentration is a crucial trigger for mast cell activation and degranulation. frontiersin.orgresearchgate.net Studies have demonstrated that this compound significantly decreases intracellular calcium levels in a concentration-dependent manner in both RBL-2H3 cells and RPMCs. researchgate.netnih.gov Using the fluorescent indicator Fluo-3/AM, researchers observed that this compound treatment led to a reduction in calcium influx upon stimulation. frontiersin.orgnih.gov This effect was also confirmed in human mast cells (HMC-1), where the compound lowered the elevated intracellular calcium concentrations following stimulation. nih.govresearchgate.net By blocking this calcium signal, this compound effectively inhibits the downstream processes leading to the release of allergic mediators. frontiersin.org

Table 2: Effect of this compound on Intracellular Calcium Levels in Mast Cells

Cell TypeStimulusEffect of this compoundCitation
RBL-2H3 CellsDNP-HSADecreased intracellular calcium levels in a concentration-dependent manner frontiersin.orgnih.gov
RPMCs (Rat Peritoneal Mast Cells)DNP-HSADecreased intracellular calcium levels frontiersin.orgnih.gov
HMC-1 (Human Mast Cells)PMACIReduced the elevated intracellular calcium concentration frontiersin.orgnih.gov

Beyond inhibiting immediate degranulation, this compound also modulates the late-phase allergic response by affecting the production of pro-inflammatory cytokines. researchgate.netfrontiersin.org In IgE-sensitized RBL-2H3 cells, this compound was found to suppress both the gene expression and secretion of key pro-inflammatory cytokines, notably tumor necrosis factor-alpha (TNF-α) and Interleukin-4 (IL-4). researchgate.netnih.govnih.gov This inhibition occurred in a concentration-dependent manner. nih.gov The reduction in the synthesis and release of these cytokines suggests that this compound can mitigate the prolonged inflammatory reactions characteristic of allergic diseases. frontiersin.orgresearchgate.net

Table 3: Effect of this compound on Pro-inflammatory Cytokine Production in RBL-2H3 Mast Cells

CytokineLevel MeasuredObserved EffectCitation
Tumor Necrosis Factor-α (TNF-α)Gene Expression & SecretionSuppressed in a concentration-dependent manner researchgate.netnih.govnih.gov
Interleukin-4 (IL-4)Gene Expression & SecretionSuppressed in a concentration-dependent manner researchgate.netnih.govnih.gov

The anti-allergic effects of this compound extend to the initial steps of the mast cell activation cascade, specifically the phosphorylation of receptor-associated tyrosine kinases. researchgate.netnih.gov The cross-linking of the high-affinity IgE receptor (FcεRI) initiates a signaling cascade that begins with the activation of Src family kinases, including Lyn and Fyn, followed by the recruitment and phosphorylation of spleen tyrosine kinase (Syk). frontiersin.orgunm.eduuniprot.org Research has shown that this compound inhibits the phosphorylation of Fyn, Lyn, and Syk in stimulated mast cells. researchgate.netnih.govnih.gov By interfering with the activation of these critical upstream signaling proteins, this compound effectively blocks the entire FcεRI-mediated signal transduction pathway that leads to allergic inflammation. frontiersin.orgfrontiersin.org

Further downstream in the signaling pathway, this compound has been demonstrated to inhibit the phosphorylation of Akt and the subsequent activation of the transcription factor nuclear factor-κB (NF-κB). researchgate.netnih.gov Akt is a serine/threonine kinase that plays a role in various cellular processes, and its activation is involved in mast cell signaling. frontiersin.orgoncotarget.com NF-κB is a primary transcription factor that regulates the expression of numerous pro-inflammatory genes, including TNF-α and IL-4. nih.govplos.org Studies have observed that this compound treatment significantly suppresses the nuclear translocation of NF-κB and the degradation of its inhibitory protein, IκBα, in stimulated RBL-2H3 cells. nih.gov This inhibition of the Akt/NF-κB pathway is a key mechanism underlying this compound's ability to reduce the expression of pro-inflammatory cytokines. researchgate.netnih.govnih.gov

Regulation of Receptor-Mediated Tyrosine Kinase Phosphorylation (Fyn, Lyn, Syk)

Investigation of Antianaphylactic Efficacy in Animal Models

The in vitro anti-allergic activities of this compound have been corroborated by studies in preclinical animal models of anaphylaxis. researchgate.netnih.gov In a mouse model of immunoglobulin E (IgE)-mediated passive cutaneous anaphylaxis (PCA), this compound was shown to reduce the anaphylactic reaction in a dose-dependent manner, as measured by decreased plasma extravasation. researchgate.netnih.govnih.gov

Furthermore, in an ovalbumin-induced active systemic anaphylaxis (ASA) mouse model, this compound treatment attenuated the systemic anaphylactic reactions. frontiersin.orgnih.gov This included the mitigation of hypothermia, a key symptom of systemic anaphylaxis, as well as a reduction in the release of histamine and the production of IgE. researchgate.netnih.govnih.gov These findings from in vivo models provide evidence that this compound can suppress both local and systemic mast cell-mediated type I hypersensitivity reactions. frontiersin.org

Table 4: Antianaphylactic Effects of this compound in Murine Models

Animal ModelParameter MeasuredObserved EffectCitation
Passive Cutaneous Anaphylaxis (PCA)Plasma ExtravasationReduced reaction in a dose-dependent manner researchgate.netnih.govnih.gov
Active Systemic Anaphylaxis (ASA)HypothermiaAttenuated frontiersin.orgnih.govnih.gov
Active Systemic Anaphylaxis (ASA)Serum Histamine ReleaseAttenuated researchgate.netnih.govnih.gov
Active Systemic Anaphylaxis (ASA)Serum IgE ProductionAttenuated researchgate.netnih.govnih.gov

Suppression of Immunoglobulin E-Mediated Passive Cutaneous Anaphylaxis (PCA) Reactions

In preclinical investigations, this compound has demonstrated a notable ability to suppress immediate-type hypersensitivity reactions. A key model for studying this is the immunoglobulin E (IgE)-mediated passive cutaneous anaphylaxis (PCA) model in mice. ontosight.ai This model is widely accepted for evaluating localized allergic responses, which are heavily dependent on mast cell activation. nanomedicine-rj.commdpi.com

In a representative study, mice were sensitized by an intradermal injection of anti-dinitrophenyl (DNP) IgE into their ears. ontosight.ainanomedicine-rj.com Subsequent intravenous challenge with an antigen, DNP-human serum albumin (HSA), triggered a PCA reaction, characterized by increased vascular permeability and localized swelling. ontosight.ai The application of this compound to the ear tissue one hour before the antigen challenge resulted in a significant, dose-dependent reduction of these anaphylactic symptoms. ontosight.airesearchgate.net This was visually confirmed by a decrease in ear swelling and quantified by measuring the amount of Evans blue dye that extravasated into the ear tissue—a marker of plasma leakage. ontosight.ai The study revealed that this compound's inhibitory action is linked to its ability to suppress mast cell degranulation, the process by which inflammatory mediators like histamine are released. ontosight.ai This anti-allergic effect is underpinned by a reduction in intracellular calcium levels and the inhibition of key signaling pathways involving the phosphorylation of proteins such as Fyn, Lyn, and Syk, which are crucial for mast cell activation. ontosight.ainanomedicine-rj.com

ParameterControl Group (Antigen-Challenged)This compound-Treated GroupFinding
Evans Blue Dye ExtravasationHighSignificantly ReducedThis compound inhibits the increase in vascular permeability associated with the PCA reaction. ontosight.ai
Ear ThicknessIncreasedSignificantly ReducedThis compound mitigates localized swelling in the IgE-mediated allergic response. ontosight.ai

Attenuation of Ovalbumin-Induced Active Systemic Anaphylaxis (ASA) Responses

To further explore its anti-allergic properties, this compound was evaluated in an active systemic anaphylaxis (ASA) mouse model, which mimics a whole-body, immediate-type hypersensitivity reaction. ontosight.ainanomedicine-rj.com In these experiments, mice were actively sensitized with ovalbumin (OVA), a common allergen. ontosight.ai A subsequent challenge with OVA induced systemic anaphylactic shock, characterized by a sharp drop in body temperature (hypothermia) and a surge in serum levels of histamine and IgE. ontosight.ainanomedicine-rj.com

Oral administration of this compound prior to the allergen challenge significantly attenuated these systemic responses. ontosight.ai The compound was shown to lessen the severity of the hypothermic reaction. ontosight.ainanomedicine-rj.com Furthermore, biochemical analysis of blood samples revealed that this compound treatment led to a marked decrease in the serum levels of histamine, total IgE, OVA-specific IgE, and the pro-inflammatory cytokine Interleukin-4 (IL-4). ontosight.ainanomedicine-rj.com These findings suggest that this compound can suppress systemic allergic reactions by inhibiting mast cell activation and the subsequent release of key inflammatory mediators and cytokines. ontosight.ai The mechanism appears to involve the inhibition of the FcεRI signaling pathway in mast cells, including the suppression of nuclear factor-κB (NF-κB) translocation, a critical step in the expression of pro-inflammatory cytokines. ontosight.ainanomedicine-rj.com

ParameterControl Group (OVA-Challenged)This compound-Treated GroupFinding
Rectal TemperatureDecreased (Hypothermia)Decrease was significantly reducedThis compound mitigates the hypothermic shock response in ASA. ontosight.ai
Serum HistamineSignificantly IncreasedSignificantly DecreasedThis compound inhibits the systemic release of histamine. ontosight.ai
Serum Total IgESignificantly IncreasedSignificantly DecreasedThis compound reduces the overall level of circulating IgE. ontosight.ainanomedicine-rj.com
Serum OVA-Specific IgESignificantly IncreasedSignificantly DecreasedThis compound lowers the level of allergen-specific IgE. ontosight.ainanomedicine-rj.com
Serum IL-4Significantly IncreasedSignificantly DecreasedThis compound suppresses the production of the pro-inflammatory cytokine IL-4. ontosight.ai

Antiparasitic Activity Investigations

The biological activities of ellagitannins, the class of compounds to which this compound belongs, are not limited to anti-inflammatory and anti-allergic effects. mdpi.com Research has also pointed towards the potential of this broad class of natural products in combating various pathogens. mdpi.comresearchgate.net Hydrolyzable tannins have been investigated for a range of bioactivities, including antimicrobial effects against bacteria and protozoan parasites. mdpi.comnih.gov

Efficacy against Protozoan Pathogens (e.g., Leishmania donovani)

Leishmania donovani is the protozoan parasite responsible for visceral leishmaniasis, a severe and often fatal disease. nih.govexplorationpub.com While studies focusing specifically on the efficacy of isolated this compound against L. donovani are not extensively detailed in the available scientific literature, related research provides some context. The broader class of ellagitannins has been reported to possess antimicrobial activities, including action against L. donovani. mdpi.com

Furthermore, extracts from plants known to contain this compound, such as Phyllanthus emblica, have demonstrated antileishmanial activity against L. donovani in laboratory settings. nih.govworldscientific.com These extracts have been shown to inhibit the growth and proliferation of both the promastigote and intracellular amastigote stages of the parasite. nih.gov The mechanisms are thought to involve the induction of oxidative stress, mitochondrial dysfunction, and apoptosis-like cell death in the parasite. nih.gov However, because these studies use complex plant extracts, the specific contribution of this compound to the observed antileishmanial effects cannot be definitively isolated from the activity of other co-occurring compounds. nih.govnih.gov

Structure Activity Relationship Sar Studies of Elaeocarpusin and Analogous Ellagitannins

Correlational Analysis of Specific Structural Moieties with Biological Potency

The potency and mechanism of action of ellagitannins are dictated by the presence, number, and position of key structural components. The antioxidant and free-radical scavenging capacity, for instance, has been shown to increase with a higher degree of polymerization and molecular weight. nih.gov This is attributed to the increased number of hydroxyl groups, particularly those in an ortho position, which are more capable of donating a hydrogen atom to neutralize free radicals. nih.gov The pyrogallol-type (1,2,3-trihydroxyphenyl) motif, found in galloyl and related groups, is a significant contributor to the bioactivity of these compounds. researchgate.net

Structural Moiety/FeatureCorrelated Biological ActivityResearch Finding
High Molecular Weight/Polymerization Increased Antioxidant CapacityThe free-radical scavenging capacity is stronger for high molecular weight ellagitannins due to a greater number of hydroxyl functions. nih.gov
Pyrogallol (B1678534) Groups Strong Enzyme Inhibition (PEP)A minimum of three pyrogallol groups appears to be a requirement for potent inhibition of prolyl endopeptidase (PEP). nih.gov
Galloyl Groups Antibacterial & Antioxidant ActivityThe number of galloyl groups is considered important for the antioxidant activity of tannins. nih.gov
HHDP Group Defining feature of EllagitanninsThe hexahydroxydiphenoyl (HHDP) group is a characteristic unit of all ellagitannins, released upon hydrolysis. researchgate.net
C-Glycosidic Linkages Antileishmanial ActivityC-glycosidic tannins like casuarinin (B1208647) have shown pronounced antileishmanial activities. mdpi.com

Application of Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that seeks to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. ijzi.net These models translate molecular structures into numerical descriptors—such as physicochemical, electronic, and topological properties—and use statistical methods to build predictive algorithms. ijzi.net

While specific QSAR models for elaeocarpusin are not extensively documented, the methodology has been applied to the broader class of ellagitannins and their metabolites to predict various biological activities. For instance, QSAR models have been developed to predict the antioxidant potential of chemical substances, including the gut microbiota metabolites of ellagitannins known as urolithins. researchgate.net Such models can rapidly screen large libraries of compounds to identify those with high potential for desired activities, guiding further experimental investigation. nih.govresearchgate.net In some studies, QSAR analysis is employed as a preliminary step to verify the activity potential of compounds before they are advanced to more computationally intensive molecular docking simulations. researchgate.net The development of reliable QSAR models for complex ellagitannins could significantly accelerate the discovery of new therapeutic leads by predicting their efficacy based on structural inputs.

Influence of Hexahydroxydiphenoyl and Galloyl Esterifications on Bioactivity Profiles

The bioactivity of this compound and analogous ellagitannins is profoundly influenced by the esterification of a central polyol core, typically glucose, with galloyl groups and their oxidative coupling products, the hexahydroxydiphenoyl (HHDP) group. mdpi.commdpi.com this compound itself contains both galloyl and HHDP ester groups. researchgate.net

The HHDP group is the defining structural unit of ellagitannins. researchgate.netnih.gov Its presence and position on the glucose core, along with its axial chirality, contribute significantly to the molecule's three-dimensional structure and its ability to interact with biological targets. nih.gov Upon hydrolysis, the HHDP moiety is released and spontaneously lactonizes to form ellagic acid, a compound that also possesses a range of biological activities, including antioxidant and enzyme-inhibitory effects. mdpi.comnih.gov

The extent and location of galloyl esterification also play a critical role. The number of galloyl groups can directly impact antioxidant capacity and the ability to inhibit enzymes. nih.gov For example, studies on the inhibition of α-glucosidase by pomegranate ellagitannins identified specific compounds like punicalagin (B30970) and punicalin, whose inhibitory potency is directly related to their complex esterified structures. researchgate.net The interplay between the number of galloyl units and the presence of one or more HHDP bridges creates a vast structural diversity, allowing for a fine-tuning of biological activity. mdpi.commdpi.com This structural complexity enables these molecules to bind to proteins and other biological targets with high affinity and specificity. nih.gov

Molecular Docking and Computational Chemistry for Target Interaction Analysis

Molecular docking is a computational method used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govajol.info This technique provides valuable insights into the molecular basis of a compound's bioactivity by identifying specific binding sites and key interactions, such as hydrogen bonds and hydrophobic interactions. ajol.info

While specific molecular docking studies focusing exclusively on this compound are limited, the technique has been widely applied to analogous ellagitannins and their metabolites to explore their interactions with various protein targets. For example, ellagitannins have been screened in silico as potential inhibitors of the SARS-CoV-2 spike protein and replicase polyprotein 1ab. researchgate.netitmedicalteam.pl In one such study, the ellagitannin Sanguiin-H-6 showed a high binding affinity for the viral spike protein, with a docking score of -9.8 kcal/mol, suggesting it could interfere with viral entry into host cells. itmedicalteam.pl Similarly, docking studies of ellagic acid and its metabolite, urolithin B, with matrix metalloproteinase 9 (MMP-9), an enzyme implicated in various pathologies, revealed their potential as inhibitors. ajol.info These computational analyses are instrumental in rationalizing observed biological activities and guiding the design of more potent and selective inhibitors. researchgate.net

Compound/ClassProtein TargetBinding Affinity (Docking Score)Key Findings
Sanguiin-H-6 SARS-CoV-2 Spike Protein-9.8 kcal/molBinds to both S1 and S2 subunits, potentially inhibiting viral attachment and membrane fusion. itmedicalteam.pl
Potentillin SARS-CoV-2 Spike Protein-9.4 kcal/molShows excellent binding affinity to the spike protein. itmedicalteam.pl
Punicalagin SARS-CoV-2 Spike Protein-9.1 kcal/molDemonstrates good binding affinity and potential as a viral inhibitor. itmedicalteam.pl
Ellagitannins (general) Replicase Polyprotein 1ab (COVID-19)-11.46 Kcal/MolShowed the highest docking score among tested polyphenols, suggesting strong inhibitory potential. researchgate.net
Ellagic Acid Diabetic Nephropathy Protein (108 A)-8.05708 kcal/molPredicted to have a good protective effect against diabetic nephropathy complications.
Urolithin B Matrix Metalloproteinase 9 (MMP-9)IC50: 13.17 µMShowed the most potent inhibitory activity among tested urolithins. ajol.info
Ellagic Acid Matrix Metalloproteinase 9 (MMP-9)IC50: 17.14 µMDemonstrated inhibitory activity against the MMP-9 enzyme. ajol.info

Future Research Directions and Translational Perspectives

Elucidation of Unidentified Biosynthetic Enzymes and Intermediates

The biosynthetic pathway of elaeocarpusin and related ellagitannins is a complex process that is not yet fully understood. Future research must prioritize the identification and characterization of the specific enzymes and intermediate molecules involved in its formation within plants like Elaeocarpus sylvestris.

It is hypothesized that the biosynthesis of ellagitannins begins with the oxidative coupling of two galloyl groups attached to a glucose core, a reaction believed to be catalyzed by laccase-type phenol (B47542) oxidase enzymes, to form a dehydrohexahydroxydiphenoyl (DHHDP) group. nih.gov This DHHDP group is considered the initial product, which is then subject to further enzymatic processes. nih.gov Subsequent reduction of the DHHDP ester is thought to yield the hexahydroxydiphenoyl (HHDP) esters that are characteristic of many ellagitannins. nih.govacs.org

This compound is distinguished by a unique moiety believed to be formed from the condensation of a dehydrohexahydroxydiphenoyl (DHHDP) group with ascorbic acid (vitamin C). mdpi.comnih.gov One proposed pathway suggests that this compound may be an intermediate in the biosynthesis of another complex tannin, geraniin (B209207). nih.govresearchgate.netresearchgate.net In this model, an ellagitannin containing an HHDP group could react with dehydroascorbate, with this compound being a downstream product. nih.gov The precise enzymes—likely oxidoreductases—that catalyze these specific oxidative couplings and condensations remain to be isolated and characterized. Identifying these enzymes is a crucial step for understanding how plants produce such complex molecules and could enable biotechnological production methods.

Development of Advanced and Stereoselective Synthetic Methodologies

The total synthesis of this compound has not yet been accomplished, presenting a significant challenge and opportunity for synthetic organic chemistry. cam.ac.uk Its structure is complex, featuring a central glucose core, an axially chiral HHDP group forming a strained 13-membered biaryl ring system, and the intricate ascorbyl-derived fused ring system. cam.ac.uk

Future synthetic strategies will need to address several key challenges:

Stereoselective Glycosylation: Controlling the stereochemistry of the bonds connecting the various acyl groups to the glucose core is fundamental.

Atroposelective Biaryl Coupling: The construction of the HHDP group with the correct axial chirality is a major hurdle. Research into related ellagitannins has explored methods such as intramolecular Ullmann-type couplings and lead(IV) acetate-mediated oxidative coupling. cam.ac.ukacs.org Organocuprate-mediated oxidation has also been studied as a potential route for forming the necessary biaryl bond. cam.ac.ukresearchgate.netresearchgate.net

Formation of the Fused Ring System: The synthesis of the complex lower portion of the molecule, derived from the condensation with ascorbic acid, requires the development of novel and highly specific reaction methodologies.

Successfully developing a total synthesis would not only be a landmark achievement but would also provide access to larger quantities of this compound for extensive biological testing and enable the creation of novel analogs for structure-activity relationship studies. researchgate.net

Comprehensive Mechanistic Studies of Emerging Biological Effects

This compound has demonstrated significant potential as an anti-allergic and anti-inflammatory agent, and future research should focus on a more comprehensive understanding of its molecular mechanisms. frontiersin.orgresearchgate.net Studies have shown that this compound inhibits allergic responses mediated by mast cells, which are key players in inflammatory reactions. frontiersin.orgnih.gov

Key mechanistic findings that warrant deeper investigation include:

Inhibition of Mast Cell Degranulation: this compound has been shown to suppress the release of histamine (B1213489) and β-hexosaminidase from activated mast cells by reducing the influx of intracellular calcium. frontiersin.orgresearchgate.netnih.gov Further studies could pinpoint the specific ion channels or signaling components affected.

Suppression of Pro-inflammatory Cytokines: The compound effectively decreases the expression and secretion of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-4 (IL-4). frontiersin.orgresearchgate.net

Modulation of Signaling Pathways: This inhibitory effect is linked to its ability to block critical signaling pathways. This compound has been found to inhibit the phosphorylation of several key proteins in the FcεRI receptor cascade, such as the tyrosine kinases Fyn, Lyn, and Syk, as well as the protein kinase Akt. frontiersin.orgnih.govfrontiersin.org Furthermore, it prevents the nuclear translocation of the master inflammatory transcription factor, nuclear factor-κB (NF-κB). frontiersin.orgresearchgate.net

Comprehensive studies using advanced cellular and molecular biology techniques are needed to fully map these interactions and identify potential direct protein targets of this compound. Such knowledge is essential for its development as a targeted therapeutic for allergic and inflammatory diseases.

Expansion of Structure-Activity Relationship Studies to Novel Analogs

To optimize the therapeutic potential of this compound, a thorough investigation of its structure-activity relationships (SAR) is essential. Currently, there is limited research on how modifications to the this compound structure affect its biological activity. theses.fr

Future SAR studies should systematically explore the contribution of each part of the molecule:

The Glucose Core: The degree and position of substitution on the glucose molecule are known to be important for the activity of other hydrolyzable tannins. researchgate.net Creating analogs with different substitution patterns could reveal optimal configurations.

The Biaryl Group: The nature of the link between the galloyl groups (e.g., HHDP vs. DHHDP) and its axial chirality are likely critical for activity.

By synthesizing and testing a library of novel analogs, researchers can identify the key pharmacophores responsible for its anti-inflammatory and anti-allergic effects. researchgate.net This knowledge would guide the rational design of new, more potent, and selective compounds with improved pharmacological properties for potential clinical development.

Q & A

Q. How is Elaeocarpusin identified and quantified in plant extracts?

this compound is typically isolated using reverse-phase HPLC coupled with mass spectrometry (MS). Chromatographic separation employs a linear gradient (e.g., 0.4 mL/min flow rate, 5 µL injection volume) with MS detection in single-ion monitoring (SIM) mode at m/z 1109.1000 for this compound . Quantification relies on calibration curves (e.g., 0.05–50 µg/mL range) validated for precision (R² ≥ 0.993). Triplicate runs ensure reproducibility.

Q. What are the primary natural sources of this compound?

this compound is a hydrolyzable tannin derived from Elaeocarpus species (e.g., E. sylvestris). It forms via condensation of geraniin and ascorbic acid during extraction, a reaction influenced by solvent choice (e.g., acetone-induced artifacts) . Structural elucidation studies confirm its presence in species within the Elaeocarpaceae family .

Q. What are the key structural features distinguishing this compound from related tannins?

this compound’s structure includes a hexahydroxydiphenoyl (HHDP) group linked to a glucose core, with additional ascorbic acid moieties. Differentiation from analogs like geraniin or phyllanthusiin D requires nuclear magnetic resonance (NMR) analysis and high-resolution MS to resolve subtle mass differences (e.g., m/z 1109.1000 vs. 951.1957 for geraniin) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivities of this compound?

Discrepancies in bioactivity data (e.g., antioxidant vs. pro-oxidant effects) require systematic sensitivity analyses. For example, assess dose-response curves across cell lines (e.g., murine hepatoma models) and validate assays under standardized conditions (e.g., pH, temperature). Cross-referencing with structural analogs (e.g., geraniin) helps isolate mechanism-specific effects .

Q. What experimental designs are optimal for studying this compound’s stability under physiological conditions?

Use accelerated stability testing (e.g., 40°C/75% relative humidity) with LC-MS monitoring. Simulate gastrointestinal conditions via in vitro digestion models (e.g., simulated gastric fluid at pH 2.0). Track degradation products (e.g., ascorbic acid release) and correlate with bioactivity loss .

Q. How can synergistic interactions between this compound and co-occurring phytochemicals be rigorously evaluated?

Apply combination index (CI) methods using software like CompuSyn. Test fixed-ratio mixtures (e.g., 1:1, 1:2 this compound:quercitrin) in in vitro models (e.g., antioxidant assays). Use isobolograms to distinguish additive, synergistic, or antagonistic effects .

Q. What validation criteria ensure the purity of novel this compound derivatives?

Purity validation requires multi-method verification:

  • ≥95% purity via HPLC (210 nm detection).
  • HR-MS (Δ mass error < 5 ppm).
  • ¹H/¹³C NMR with DEPT-135 to confirm proton/carbon counts.
  • CHN elemental analysis (theoretical vs. experimental ±0.4%) .

Q. How can in vitro-in vivo efficacy discrepancies be addressed in this compound research?

Optimize pharmacokinetic studies using stable isotope-labeled this compound (e.g., ¹³C-glucose tracing) in rodent models. Compare bioavailability metrics (AUC, Cmax) with in vitro IC50 values. Adjust formulations (e.g., nanoencapsulation) to enhance absorption .

Q. What methodologies mitigate extraction-induced artifacts in this compound isolation?

Avoid acetone-based extractions to prevent geraniin-ascorbic acid condensation artifacts. Use LC-MS to monitor artifact formation (e.g., phyllanthusiin D at m/z 991.1000). Optimize with ethanol/water (70:30 v/v) at 4°C to stabilize native structures .

Q. How can researchers ensure reproducibility in this compound synthesis protocols?

Document reaction conditions exhaustively:

  • Solvent polarity (e.g., dielectric constant).
  • Temperature/pH gradients.
  • Catalyst concentrations (e.g., ascorbate peroxidase).
    Provide raw spectral data (NMR, MS) in supplementary materials and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.